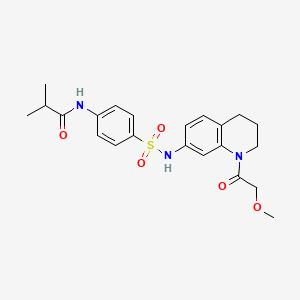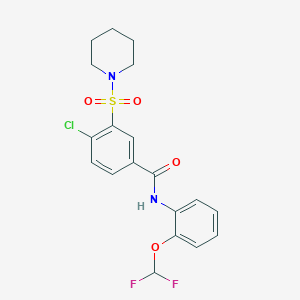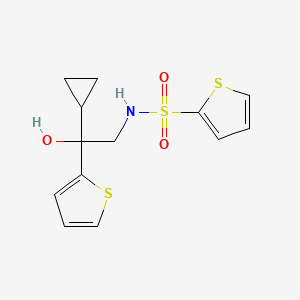![molecular formula C17H10F2N2O3 B2912955 2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 1115279-90-7](/img/structure/B2912955.png)
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by the presence of a chromene ring fused with a pyrazole ring, and it contains both fluorine and methoxy substituents. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anthelmintic properties, suggesting potential targets could be proteins or enzymes within nematodes .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of nematodes at concentrations of approximately 1-3 µm . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to inhibited growth and development.
Biochemical Pathways
Given its potential anthelmintic activity, it may interfere with pathways essential for the growth and development of nematodes .
Result of Action
The compound has been found to inhibit the growth of nematodes at concentrations of approximately 1-3 µM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one can be achieved through multi-component reactions. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti (IV) under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
For industrial production, the same multi-component reaction can be scaled up. The use of heterogeneous catalysts like nano-eggshell/Ti (IV) is preferred due to their reusability and environmental friendliness. The reaction is typically carried out at room temperature, which reduces energy consumption and makes the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromeno-pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain kinases.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dihydropyrano[2,3-c]pyrazoles: These compounds share a similar pyrazole ring structure and are known for their anti-cancer and anti-inflammatory properties.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its combination of fluorine and methoxy substituents, which enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-7-methoxychromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O3/c1-23-11-4-2-9-6-12-16(24-15(9)8-11)20-21(17(12)22)14-5-3-10(18)7-13(14)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHFLIFROIZHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=C(C=C(C=C4)F)F)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-4-(dimethylamino)-N-[6-oxo-2-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazin-7-yl]but-2-enamide](/img/structure/B2912878.png)

![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)

![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)
![1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2912885.png)
![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2912888.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)
![5-bromo-2-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2912892.png)
![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)

